Cyclo(his-pro) vs. TRH and Analogs: Lack of Activity in Spinal Monosynaptic Reflex Potentiation
In a direct head-to-head comparison on isolated rat spinal cords, Cyclo(his-pro) was completely ineffective at potentiating the monosynaptic reflex, whereas TRH and several of its analogs (MK-771, RX77368, methyl-TRH, DN-1417) exhibited potent, dose-dependent potentiation with EC50 values in the sub-micromolar range [1]. Even TRH-free acid, the least potent analog, showed measurable activity at 100-fold higher concentrations. This stark inactivity confirms that Cyclo(his-pro) does not act as a TRH mimetic at this critical spinal synapse.
| Evidence Dimension | Potentiation of spinal monosynaptic reflex (EC50) |
|---|---|
| Target Compound Data | No effect observed (totally ineffective) |
| Comparator Or Baseline | TRH: EC50 ~1 µM; MK-771, methyl-TRH, DN-1417, RX77368: EC50 values comparable to TRH; TRH-free acid: activity at 100x higher concentrations |
| Quantified Difference | Cyclo(his-pro) was inactive compared to active TRH and analogs |
| Conditions | Isolated rat spinal cord in vitro |
Why This Matters
This provides a clear functional differentiation for researchers studying spinal cord physiology or screening for TRH mimetics, confirming Cyclo(his-pro) will not produce TRH-like effects in this system.
- [1] Deshpande SB, Warnick JE. Analogs of thyrotropin-releasing hormone in potentiating the spinal monosynaptic reflex in vitro. Eur J Pharmacol. 1994 Dec 1;271(2-3):439-44. View Source
